molecular formula C19H16N2O4 B12990163 N-(2-Methyl-5-nitrophenyl)-2-(naphthalen-1-yloxy)acetamide

N-(2-Methyl-5-nitrophenyl)-2-(naphthalen-1-yloxy)acetamide

Cat. No.: B12990163
M. Wt: 336.3 g/mol
InChI Key: WVDFDEWKUJVVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methyl-5-nitrophenyl)-2-(naphthalen-1-yloxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a naphthalene ring, a nitrophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-5-nitrophenyl)-2-(naphthalen-1-yloxy)acetamide typically involves the following steps:

    Nitration of 2-Methylphenylamine: The starting material, 2-methylphenylamine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-methyl-5-nitrophenylamine.

    Acylation: The nitrated product is then acylated with chloroacetyl chloride in the presence of a base such as pyridine to form N-(2-Methyl-5-nitrophenyl)-2-chloroacetamide.

    Nucleophilic Substitution: The final step involves the nucleophilic substitution of the chlorine atom with naphthalen-1-ol in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-5-nitrophenyl)-2-(naphthalen-1-yloxy)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The naphthalen-1-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, acidic or basic medium.

    Substitution: Various nucleophiles, bases like potassium carbonate.

Major Products Formed

    Reduction: N-(2-Amino-5-methylphenyl)-2-(naphthalen-1-yloxy)acetamide.

    Oxidation: N-(2-Methyl-5-nitrophenyl)-2-(naphthalen-1-yloxy)acetic acid.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

N-(2-Methyl-5-nitrophenyl)-2-(naphthalen-1-yloxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methyl-5-nitrophenyl)-2-(naphthalen-1-yloxy)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methyl-5-nitrophenyl)-2-(phenoxy)acetamide: Similar structure but with a phenoxy group instead of a naphthalen-1-yloxy group.

    N-(2-Methyl-5-nitrophenyl)-2-(benzyloxy)acetamide: Similar structure but with a benzyloxy group instead of a naphthalen-1-yloxy group.

Uniqueness

N-(2-Methyl-5-nitrophenyl)-2-(naphthalen-1-yloxy)acetamide is unique due to the presence of the naphthalen-1-yloxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C19H16N2O4/c1-13-9-10-15(21(23)24)11-17(13)20-19(22)12-25-18-8-4-6-14-5-2-3-7-16(14)18/h2-11H,12H2,1H3,(H,20,22)

InChI Key

WVDFDEWKUJVVGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.